octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide
Brand Name: Vulcanchem
CAS No.: 1799978-61-2
VCID: VC2750379
InChI: InChI=1S/C8H15NO2S/c10-12(11)6-8-4-2-1-3-7(8)5-9-12/h7-9H,1-6H2
SMILES: C1CCC2CS(=O)(=O)NCC2C1
Molecular Formula: C8H15NO2S
Molecular Weight: 189.28 g/mol

octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide

CAS No.: 1799978-61-2

Cat. No.: VC2750379

Molecular Formula: C8H15NO2S

Molecular Weight: 189.28 g/mol

* For research use only. Not for human or veterinary use.

octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide - 1799978-61-2

Specification

CAS No. 1799978-61-2
Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
IUPAC Name 3,4,4a,5,6,7,8,8a-octahydro-1H-benzo[d]thiazine 2,2-dioxide
Standard InChI InChI=1S/C8H15NO2S/c10-12(11)6-8-4-2-1-3-7(8)5-9-12/h7-9H,1-6H2
Standard InChI Key KASCEXGVDUUFJA-UHFFFAOYSA-N
SMILES C1CCC2CS(=O)(=O)NCC2C1
Canonical SMILES C1CCC2CS(=O)(=O)NCC2C1

Introduction

Chemical Structure and Properties

Octahydro-1H-benzo[d] thiazine 2,2-dioxide belongs to the broader class of benzothiazine compounds, specifically featuring a fully saturated (octahydro) ring system. The compound is characterized by a bicyclic structure consisting of a cyclohexane ring fused with a six-membered thiazine ring containing a nitrogen atom and a sulfonyl group (SO₂) . This molecular architecture results in a three-dimensional scaffold with specific conformational properties that may be valuable for medicinal chemistry applications.

Basic Chemical Information

The key chemical parameters of octahydro-1H-benzo[d] thiazine 2,2-dioxide are summarized in Table 1:

ParameterValue
PubChem CID118169936
Molecular FormulaC₈H₁₅NO₂S
Molecular Weight189.28 g/mol
CAS Registry Number1799978-61-2
Alternative Name3,4,4a,5,6,7,8,8a-octahydro-1H-benzo[d]thiazine 2,2-dioxide
Creation Date in PubChem2016-02-23
Last Modified Date2025-04-05

Table 1: Chemical identification parameters of octahydro-1H-benzo[d] thiazine 2,2-dioxide

Structural Features

The compound's molecular structure consists of a fully saturated benzene ring (cyclohexane) fused with a thiazine ring. The nitrogen atom at position 1 typically carries a hydrogen atom (hence the 1H designation), while position 2 contains a sulfonyl group with two oxygen atoms (2,2-dioxide). This arrangement creates specific conformational properties and potential hydrogen bonding sites that may be relevant for molecular recognition in biological systems .

Related Compounds and Structural Isomers

Benzothiazine derivatives constitute a diverse family of compounds with various biological activities. A structural isomer of the title compound, octahydro-2H-benzo[b] thiazine 1,1-dioxide, shares the same molecular formula (C₈H₁₅NO₂S) and molecular weight (189.28 g/mol) but features a different ring fusion pattern and nitrogen position .

Comparison with Structural Relatives

Table 2 provides a comparison between octahydro-1H-benzo[d] thiazine 2,2-dioxide and related compounds:

CompoundMolecular FormulaMolecular WeightCAS NumberKey Structural Differences
Octahydro-1H-benzo[d] thiazine 2,2-dioxideC₈H₁₅NO₂S189.28 g/mol1799978-61-21,2-thiazine with N at position 1
Octahydro-2H-benzo[b] thiazine 1,1-dioxideC₈H₁₅NO₂S189.28 g/mol1334147-44-21,4-thiazine with N at position 4
2H-benzo[e] thiazin-4(3H)-one 1,1-dioxideC₈H₇NO₃S197.21 g/mol5510-09-8Contains a carbonyl group and unsaturated rings

Table 2: Comparison of octahydro-1H-benzo[d] thiazine 2,2-dioxide with structurally related compounds

The structural differences between these compounds, while subtle, can lead to significant variations in their chemical reactivity, physical properties, and biological activities. The position of the nitrogen atom, the pattern of ring fusion, and the degree of saturation all contribute to the unique three-dimensional shape and electronic properties of each molecule.

Structure-Activity Relationships

Understanding the relationship between the structure of octahydro-1H-benzo[d] thiazine 2,2-dioxide and its potential biological activity requires consideration of several key molecular features:

Key Pharmacophoric Elements

  • Sulfonamide group (SO₂): This functional group often contributes to biological activity through hydrogen bonding interactions with protein targets, and is found in many therapeutically important compounds.

  • Nitrogen atom: The nitrogen at position 1 can serve as a hydrogen bond acceptor or donor, depending on its substitution pattern.

  • Conformationally restricted scaffold: The bicyclic system provides a rigid three-dimensional architecture that can position functional groups in specific spatial arrangements for optimal interaction with biological targets.

Comparison with Bioactive Analogues

Related benzothiazine derivatives have shown various biological activities. For example, benzimidazolinopiperazinones, which share some structural similarities with benzothiazine systems, have been synthesized through tandem N-acyliminium ion cyclization–nucleophilic addition reactions with potential applications in medicinal chemistry .

Physical and Spectroscopic Properties

The physical and spectroscopic properties of octahydro-1H-benzo[d] thiazine 2,2-dioxide provide valuable information for its identification, characterization, and analysis.

Spectroscopic Characteristics

Spectroscopic methods are essential for the structural characterization of octahydro-1H-benzo[d] thiazine 2,2-dioxide:

  • NMR Spectroscopy: The ¹H NMR spectrum would show complex patterns corresponding to the saturated cyclohexane and thiazine rings, with characteristic chemical shifts for protons adjacent to the nitrogen and sulfone groups.

  • IR Spectroscopy: The compound would exhibit characteristic absorption bands for the SO₂ group (typically around 1300-1150 cm⁻¹) and N-H stretching (if present).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 189, corresponding to the molecular weight, along with characteristic fragmentation patterns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator